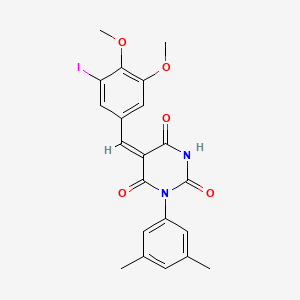![molecular formula C17H26ClN3O4 B11694308 1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a butoxypropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common route includes the nucleophilic substitution of a piperazine derivative with a 4-chloro-2-nitrophenyl halide, followed by the introduction of the butoxypropanol group through an etherification reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and butanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-amino-2-nitrophenyl derivative
Substitution: Various substituted piperazine derivatives
Hydrolysis: Corresponding alcohol and butanol
Aplicaciones Científicas De Investigación
1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
3-(piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity and structural similarity to the piperazine moiety.
Uniqueness
1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol is unique due to its combination of a butoxypropanol group with a substituted piperazine ring. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H26ClN3O4 |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
1-butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C17H26ClN3O4/c1-2-3-10-25-13-15(22)12-19-6-8-20(9-7-19)16-5-4-14(18)11-17(16)21(23)24/h4-5,11,15,22H,2-3,6-10,12-13H2,1H3 |
Clave InChI |
FDXAGIZWXPMQSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CN1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694234.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-(2,4-dichlorophenoxy)butanoate](/img/structure/B11694241.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11694255.png)
![Butyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11694258.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694260.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)


